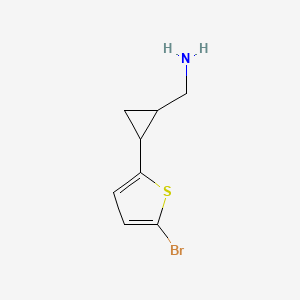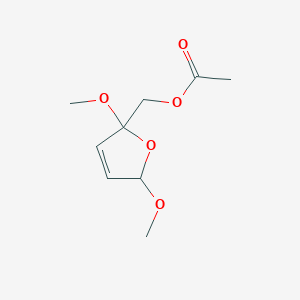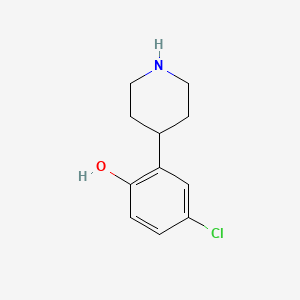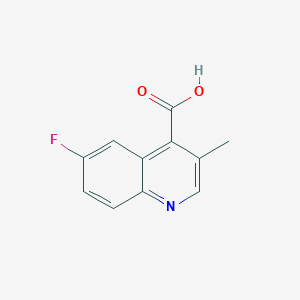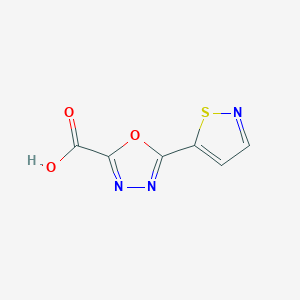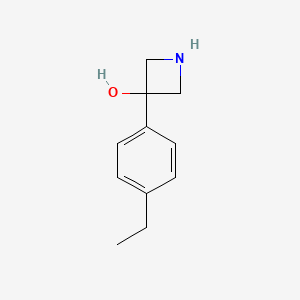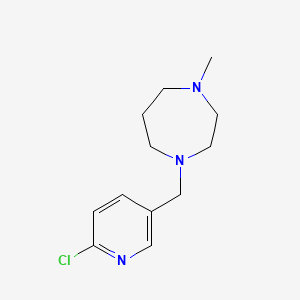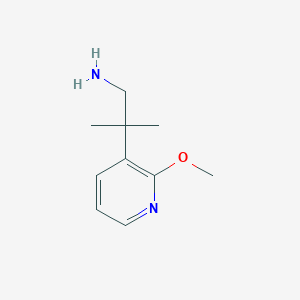
2-(2-Methoxypyridin-3-yl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxypyridin-3-yl)-2-methylpropan-1-amine is an organic compound that features a pyridine ring substituted with a methoxy group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxypyridin-3-yl)-2-methylpropan-1-amine can be achieved through several synthetic routes. One common method involves the halogen-metal exchange reaction followed by borylation. Another approach involves palladium-catalyzed cross-coupling reactions, which are known for their mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability. These methods are preferred for their ability to produce high yields of the desired product with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxypyridin-3-yl)-2-methylpropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the methoxy group or the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce amine derivatives.
Scientific Research Applications
2-(2-Methoxypyridin-3-yl)-2-methylpropan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Methoxypyridin-3-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor or modulate receptor activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine: A simpler analog with similar chemical properties but lacking the amine group.
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: An organic intermediate with borate and sulfonamide groups, used in various synthetic applications.
Uniqueness
2-(2-Methoxypyridin-3-yl)-2-methylpropan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its combination of a methoxy group and an amine group on the pyridine ring makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-(2-methoxypyridin-3-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C10H16N2O/c1-10(2,7-11)8-5-4-6-12-9(8)13-3/h4-6H,7,11H2,1-3H3 |
InChI Key |
UOEJOCQODMKDSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C1=C(N=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


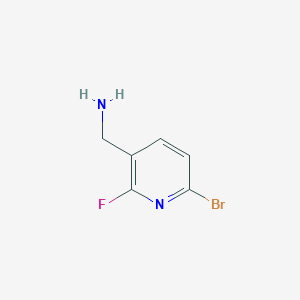
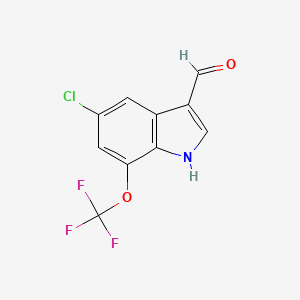
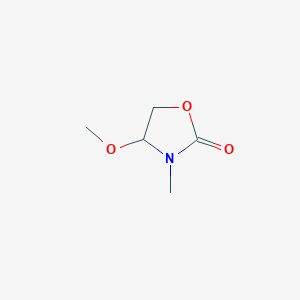
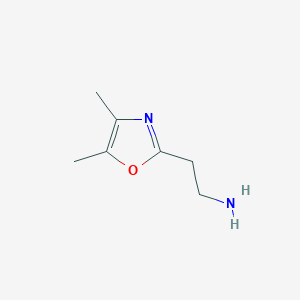
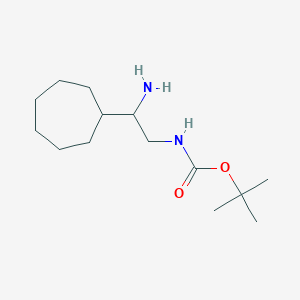
![2-[(6-Methoxypyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13544240.png)
